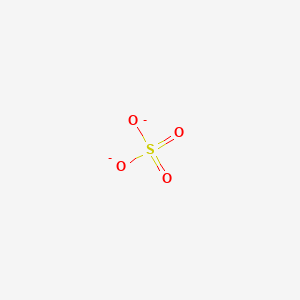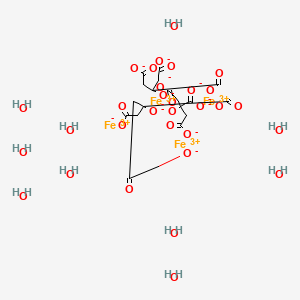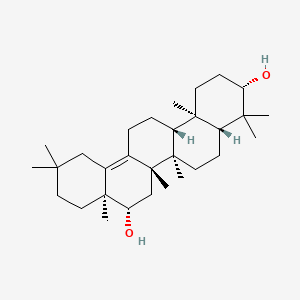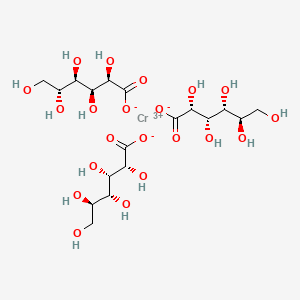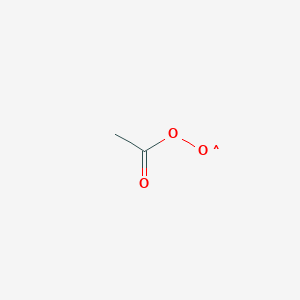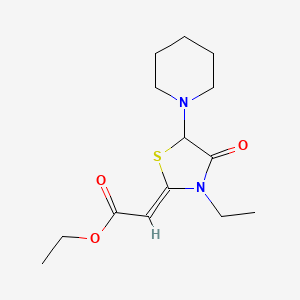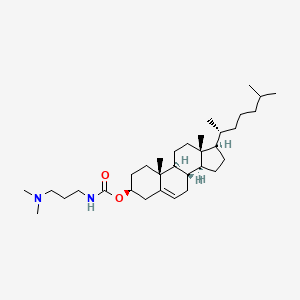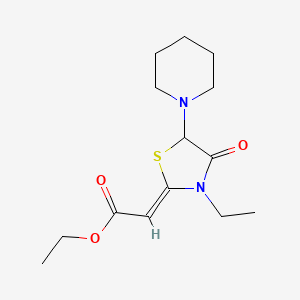
Piprozoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Piprozoline undergoes several types of chemical reactions:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The bromination step in its synthesis is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bromine and piperidine are used in the substitution reactions during its synthesis.
Major Products
The major product of these reactions is this compound itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.
Aplicaciones Científicas De Investigación
Piprozoline has several applications in scientific research:
Chemistry: It is used as a model compound in studies of choleretic agents.
Biology: Research on this compound includes its effects on bile production and liver function.
Medicine: this compound is investigated for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: It may be used in the development of new pharmaceuticals targeting bile-related disorders
Mecanismo De Acción
Piprozoline exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with bile-producing cells in the liver, enhancing their activity and increasing bile secretion .
Comparación Con Compuestos Similares
Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:
Fenclozic acid: Primarily anti-inflammatory.
Ursodeoxycholic acid: Used to dissolve gallstones and improve bile flow.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.
This compound stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.
Propiedades
Número CAS |
95406-06-7 |
|---|---|
Fórmula molecular |
C14H22N2O3S |
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
Clave InChI |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
SMILES isomérico |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
SMILES canónico |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



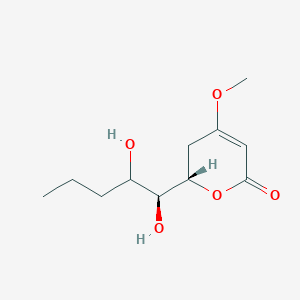
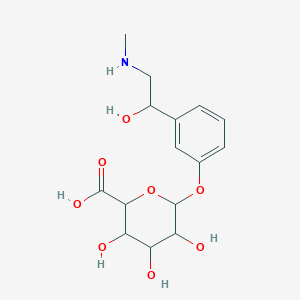
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)


